5-Hydroxy-PhIP
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Overview
Description
5-Hydroxy-PhIP is a metabolite of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), one of the most abundant heterocyclic amines (HCAs) in cooked meat . PhIP is formed at high temperatures from the reaction between creatine or creatinine (found in muscle meats), amino acids, and sugar . The U.S. Department of Health and Human Services National Toxicology Program has declared PhIP as "reasonably anticipated to be a human carcinogen" .
Synthesis Analysis
PhIP is metabolically activated to the ultimate mutagenic metabolite by N-hydroxylation followed by phase II esterification . One of the products identified in the incubation mixtures is 5-hydroxy-PhIP . It is formed as a degradation product of conjugates formed from N-acetoxy-PhIP and protein, glutathione, or buffer constituents .
Chemical Reactions Analysis
PhIP undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the proposed reactive intermediate, the heteroaryl nitrenium ion, which is the critical metabolite implicated in DNA damage and genotoxicity . Both PhIP adducts and 5-OH-PhIP are formed by similar routes of activation of N-OH-PhIP .
Scientific Research Applications
Biomarker for Genotoxic Dose of PhIP : 5-Hydroxy-PhIP is formed in vivo and is excreted in urine, indicating its potential as a urinary biomarker for the bioactive dose of PhIP. This was demonstrated in a study where rats orally dosed with PhIP excreted 5-Hydroxy-PhIP in their urine, suggesting its role as a marker for human biomonitoring studies of PhIP exposure (Frandsen, Frederiksen & Alexander, 2002).
Formation as a Degradation Product : 5-Hydroxy-PhIP is also formed as a degradation product of conjugates from N-acetoxy-PhIP and protein or other cellular constituents. This suggests a pathway in the metabolic activation of PhIP, where 5-Hydroxy-PhIP could serve as a biomarker for the formation of the ultimate mutagenic metabolite of PhIP (Frandsen & Alexander, 2000).
Intestinal Absorption and Transport : Another study developed an LC-MS method with online-solid-phase-extraction for quantification of PHIP and its mammalian and bacterial metabolites, including 5-Hydroxy-PhIP, in biological samples. This method was used to investigate the transport of PHIP-M1, a bacterial metabolite of PHIP, suggesting the importance of understanding the intestinal absorption and transport mechanisms of PHIP and its metabolites (Willenberg et al., 2015).
Future Directions
properties
IUPAC Name |
2-amino-1-methyl-6-phenyl-4H-imidazo[4,5-b]pyridin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-17-10-7-9(8-5-3-2-4-6-8)12(18)15-11(10)16-13(17)14/h2-7H,1H3,(H3,14,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOYOLOUKGRSJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC(=O)C(=C2)C3=CC=CC=C3)N=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857822 |
Source
|
Record name | 2-Amino-1-methyl-6-phenyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-PhIP | |
CAS RN |
159471-46-2 |
Source
|
Record name | 2-Amino-1-methyl-6-phenyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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